Isoxazole-3-carbohydrazide

Vue d'ensemble

Description

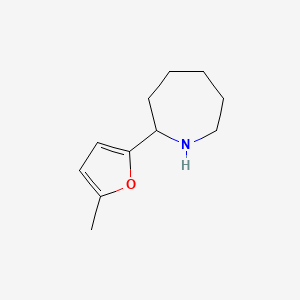

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Molecular Structure Analysis

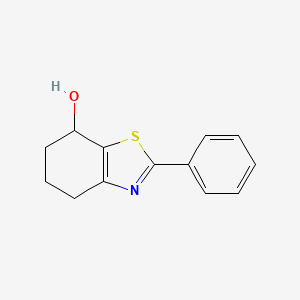

Isoxazole is a five-membered heterocyclic moiety . The molecular formula of Isoxazole-3-carbohydrazide is C10H8BrN3O2 .Chemical Reactions Analysis

Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .Physical And Chemical Properties Analysis

The molecular weight of Isoxazole-3-carbohydrazide is 233.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 90.4 Ų .Applications De Recherche Scientifique

Anticancer Activity

Isoxazole derivatives have been identified as potential HDAC inhibitors which are used in cancer treatment to regulate gene expression. They show promise in anticancer therapies due to their ability to interfere with the cell cycle and induce apoptosis in cancer cells .

Antibacterial and Antimicrobial Activity

Isoxazole-3-carbohydrazide has been used to synthesize derivatives that exhibit significant antibacterial and antimicrobial properties. These derivatives are synthesized by reacting isoxazole-3-carbohydrazide with different substituted acids, which are then evaluated for their antimicrobial efficacy .

Neurological Disorders

Functionalized N′-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives have been synthesized and utilized for MAO-A and MAO-B inhibition . These enzymes play a critical role in neurological disorders, and their inhibition can be beneficial in treating such conditions .

Anti-inflammatory Agents

Isoxazole scaffolds are found in drugs like parecoxib , which acts as a COX2 inhibitor. COX2 inhibitors are used as anti-inflammatory agents, providing relief from pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs .

Immunosuppressant Agents

The core structure of isoxazole is present in drugs like leflunomide , which acts as an immunosuppressant agent. Such agents are crucial in preventing organ rejection after transplantation and in treating autoimmune diseases .

Antioxidant Properties

Isoxazole derivatives also exhibit antioxidant properties , which are important in protecting cells from oxidative stress that can lead to chronic diseases such as cancer and heart disease .

Each of these applications represents a unique field where Isoxazole-3-carbohydrazide plays a pivotal role, showcasing its versatility and importance in scientific research.

An overview of metal-free synthetic routes to isoxazoles Synthesis, biological evaluation and docking study of some novel… An overview of metal-free synthetic routes to isoxazoles: the…

Mécanisme D'action

Safety and Hazards

Orientations Futures

Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, there is a significant interest in the development of more potent and specific analogs of isoxazole-based compounds for biological targets .

Propriétés

IUPAC Name |

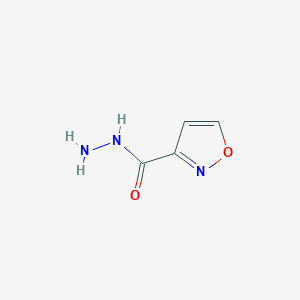

1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-6-4(8)3-1-2-9-7-3/h1-2H,5H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIOFINQYYTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60710673 | |

| Record name | 1,2-Oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazole-3-carbohydrazide | |

CAS RN |

62438-02-2 | |

| Record name | 1,2-Oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Isoxazole-3-carbohydrazide derivatives interesting for Alzheimer's disease research?

A: Alzheimer's disease (AD) is characterized by a decline in cognitive function, with a key contributing factor being the reduced levels of acetylcholine (ACh) in the brain []. Isoxazole-3-carbohydrazide derivatives have shown promising results as potential inhibitors of acetylcholinesterase (AChE) []. AChE is an enzyme that breaks down ACh, so inhibiting it can lead to increased ACh levels and potentially ameliorate AD symptoms.

Q2: How are Isoxazole-3-carbohydrazide derivatives characterized structurally?

A2: Researchers utilize various spectroscopic techniques to confirm the structure of synthesized Isoxazole-3-carbohydrazide derivatives. These techniques commonly include:

- IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic absorption of infrared radiation [, ].

Q3: Have any structure-activity relationship (SAR) studies been conducted on Isoxazole-3-carbohydrazide derivatives regarding their anti-cholinesterase activity?

A: While specific SAR details aren't provided in the abstracts, researchers are actively exploring the impact of structural modifications on the anti-cholinesterase activity of Isoxazole-3-carbohydrazide derivatives []. By synthesizing and evaluating a series of compounds with variations in their chemical structure, they aim to identify the key structural features responsible for enhanced potency and selectivity towards AChE.

Q4: Beyond in vitro studies, has the anti-inflammatory potential of Isoxazole-3-carbohydrazide derivatives been investigated in biological models?

A: Yes, research on a subset of Isoxazole-3-carbohydrazide derivatives, specifically aza-bicyclic isoxazoline acylhydrazone derivatives, has progressed to in vivo studies using a carrageenan-induced air pouch model in mice []. These studies demonstrated the ability of these compounds to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines TNF-α and IL-1β, indicating a potential for anti-inflammatory applications.

Q5: Have computational methods been used to study Isoxazole-3-carbohydrazide derivatives?

A: Yes, molecular docking studies have been employed to explore the potential interactions of Isoxazole-3-carbohydrazide derivatives with biological targets. For instance, docking studies with the human histamine H1 receptor suggest that some derivatives might act as inhibitors, contributing to their potential anti-inflammatory effects []. Furthermore, Isoxazole-3-carbohydrazide derivatives are being investigated as potential antiparkinson agents through evaluation of their monoamine oxidase inhibitory activity and docking studies [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(S)-1-Amino-3-methylbutyl]-2H-tetrazole](/img/structure/B1422641.png)

![2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-](/img/structure/B1422642.png)

![[1-(Methylsulfanyl)cyclopropyl]methanol](/img/structure/B1422650.png)

![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1422653.png)